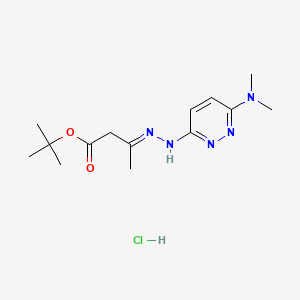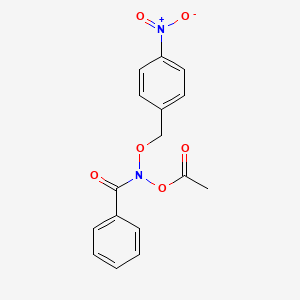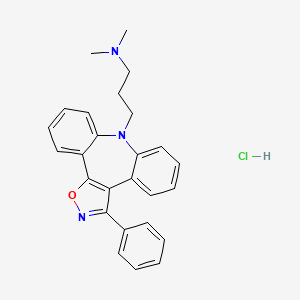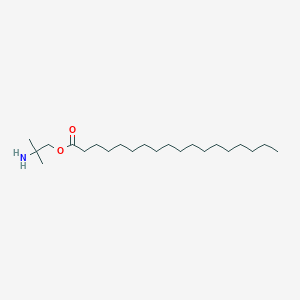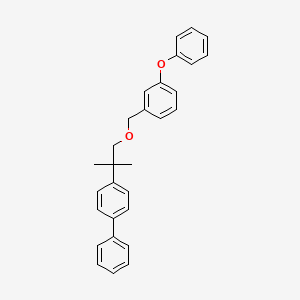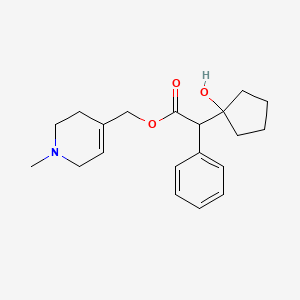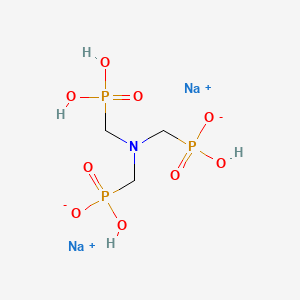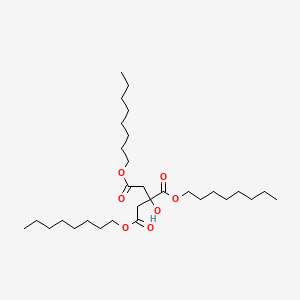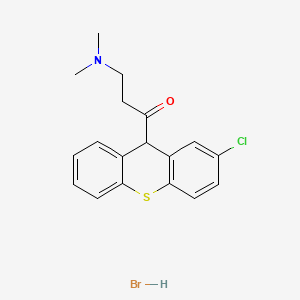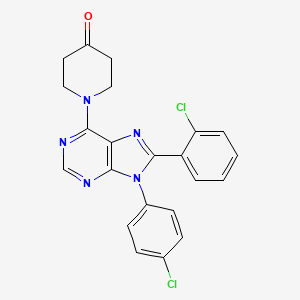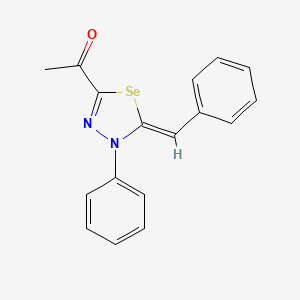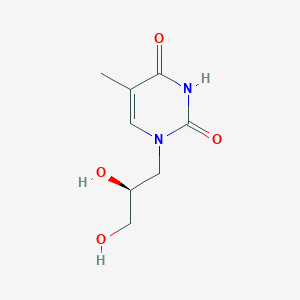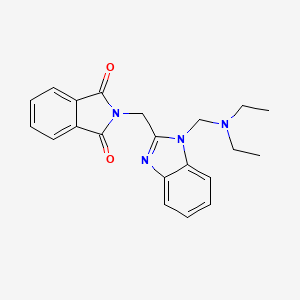
1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound that features both isoindole and benzimidazole moieties
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of novel fluorophores with aggregation-induced emission properties.
Biology: The compound is utilized in biological imaging techniques due to its fluorescence characteristics.
Industry: The compound is used in the development of organic light-emitting diodes and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase CK2, it competes with ATP for binding to the kinase’s active site, thereby inhibiting its activity . This inhibition can lead to various downstream effects, including the modulation of cellular signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- include:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds also act as inhibitors of protein kinase CK2 and have similar structural features.
2-Methyl-1H-isoindole-1,3(2H)-dithione: This compound shares the isoindole core structure and exhibits similar chemical properties.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- lies in its combination of isoindole and benzimidazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
115398-80-6 |
|---|---|
Molecular Formula |
C21H22N4O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[[1-(diethylaminomethyl)benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H22N4O2/c1-3-23(4-2)14-25-18-12-8-7-11-17(18)22-19(25)13-24-20(26)15-9-5-6-10-16(15)21(24)27/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
QSCZWBSDYLFPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=CC=CC=C2N=C1CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


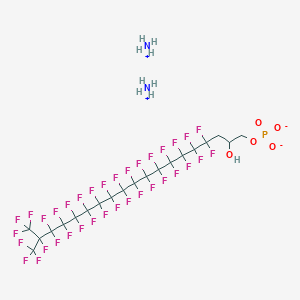
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
